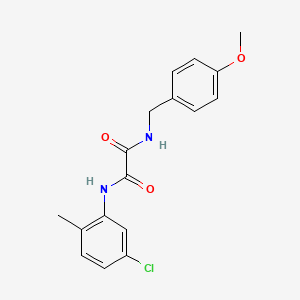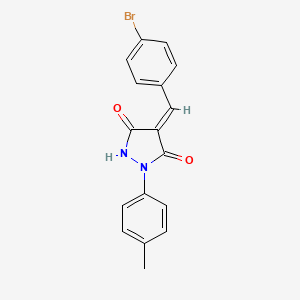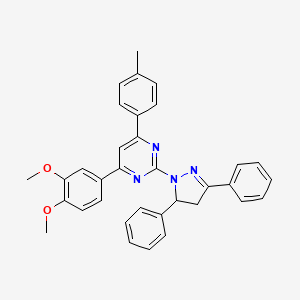
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied due to its potential application in the field of neuroscience. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity.
作用机制
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This binding prevents the activation of mGluR5 by its endogenous ligand glutamate, thereby blocking downstream signaling pathways. The blockade of mGluR5 can lead to the normalization of synaptic transmission and plasticity, which can have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a significant impact on various biochemical and physiological processes. The blockade of mGluR5 by N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to reduce the release of dopamine in the nucleus accumbens, which can lead to the normalization of reward-related behaviors. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific investigation of the receptor's role in various neurological disorders. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is also relatively stable and can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has some limitations as well. Its potency can vary depending on the experimental conditions, and its effects can be influenced by other neurotransmitter systems.
未来方向
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as addiction, anxiety, depression, and schizophrenia. Another direction is to investigate the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective mGluR5 antagonists can lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxybenzyl isocyanate in the presence of a base catalyst. The resulting product is then treated with ethanediamine to form N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been primarily used as a research tool to investigate the role of mGluR5 in various neurological disorders such as addiction, anxiety, depression, and schizophrenia. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to block the effects of mGluR5 activation, which can lead to the normalization of synaptic transmission and plasticity. This normalization can have therapeutic implications for the treatment of these neurological disorders.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(18)9-15(11)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZDZDARILHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B5140901.png)
![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)

![2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)
![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)

![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)